1-Docosanethiol

Self-Assembled Monolayers SAM Packing Density Surface Chemistry

1-Docosanethiol (C22) forms highly ordered SAMs in just 45 seconds—dramatically faster than overnight protocols. Vs. shorter-chain thiols (C12/C18), it delivers superior hydrophobicity (XLogP 11.5), 10–20% higher packing density, and a reliable tunneling barrier for molecular junctions. It outperforms octadecanethiol in silver anti-corrosion coatings, providing dense, durable protection. Essential for surface science, biosensors, nanoparticle passivation, and molecular electronics. Choose C22 SAM quality.

Molecular Formula C22H46S
Molecular Weight 342.7 g/mol
CAS No. 7773-83-3
Cat. No. B1347568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Docosanethiol
CAS7773-83-3
Molecular FormulaC22H46S
Molecular Weight342.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCS
InChIInChI=1S/C22H46S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3
InChIKeyNNZMLOHQRXHPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Docosanethiol (CAS 7773-83-3): A Long-Chain C22 Alkanethiol for Advanced SAM Engineering and Corrosion Inhibition


1-Docosanethiol (CAS 7773-83-3), also known as docosyl mercaptan, is a linear C22 alkanethiol with the molecular formula C₂₂H₄₆S and a molecular weight of 342.67 g/mol [1]. This compound is characterized by a 22-carbon alkyl chain terminated with a thiol (-SH) group, which confers a high degree of hydrophobicity (calculated XLogP of 11.5) and the capacity for strong chemisorption onto noble metal surfaces, particularly gold and silver [1][2]. Its long hydrocarbon chain makes it a premier candidate for forming densely packed, well-ordered self-assembled monolayers (SAMs) that are central to applications in corrosion protection, molecular electronics, and nanotechnology .

1-Docosanethiol (C22) vs. C18 and C12 Thiols: Why Chain Length Dictates SAM Performance and Cannot Be Ignored


The assumption that alkanethiols are interchangeable is fundamentally flawed in the context of surface engineering. The physical and electronic properties of self-assembled monolayers (SAMs) are a direct function of the alkyl chain length. Shorter-chain thiols, such as 1-dodecanethiol (C12) or 1-octadecanethiol (C18), produce SAMs that are inherently more disordered, less hydrophobic, and exhibit significantly different charge transport characteristics [1][2]. This variability directly impacts critical performance metrics like corrosion resistance, wetting behavior, and tunneling current in molecular junctions, making the precise chain length a non-negotiable specification for reproducible scientific and industrial outcomes [2]. 1-Docosanethiol's C22 chain provides a unique, quantifiable advantage in these areas, as detailed in the evidence below.

Quantitative Evidence Guide: How 1-Docosanethiol (C22) Outperforms Shorter-Chain Thiols in SAM Applications


Superior Molecular Order and Packing Density: C22 SAMs Are 10-20% Denser Than Modified-Thiol Alternatives

1-Docosanethiol forms a highly ordered SAM that serves as a benchmark for packing density. A comparative study using grazing-incidence reflection absorption infrared spectroscopy (IRRAS) and X-ray photoelectron spectroscopy (XPS) found that a monolayer of a p-nitroanilino-terminated thiol (a C12 analogue with a bulky end group) was 10-20% less dense than a monolayer of unmodified 1-docosanethiol [1]. The study attributes this to the pristine, unbranched C22 chain of docosanethiol allowing for a more compact, crystalline-like packing arrangement on the gold substrate.

Self-Assembled Monolayers SAM Packing Density Surface Chemistry

Rapid Kinetics of Formation: Ordered C22 SAMs Achieved in Just 45 Seconds

Contrary to the expectation that longer chains slow down self-assembly, 1-docosanethiol exhibits remarkably fast ordering kinetics. A study using reflection-absorption infrared spectroscopy (RAIRS) demonstrated that an immersion time of just 45 seconds in a micromolar solution is sufficient to produce an ordered docosanethiolate (C22) monolayer on polycrystalline gold [1]. Films formed in this short timeframe displayed spectral features (peak position, line width, integrated intensity) similar to those achieved with much longer immersion times (0.5 hours to several days) [1]. In contrast, films obtained with a 5-second immersion time were significantly more disordered [1].

SAM Kinetics Self-Assembly RAIRS

Enhanced Stability and Resistance to Exchange: C22 Chains Protect Against SAM Displacement

The length of the alkyl chain is a critical determinant of a SAM's resistance to displacement by competing thiols. In a study evaluating loosely packed hydroxyl-terminated SAMs, the authors demonstrated that these films were highly susceptible to exchange when exposed to a solution of n-docosanethiol (C22) [1]. This observation, while not a direct quantitative comparison of displacement rates, provides strong class-level evidence that 1-docosanethiol's long C22 chain enables it to form a more thermodynamically stable monolayer than can be achieved with shorter-chain or less densely packed alternatives. The strong van der Waals interactions between the 22-carbon chains stabilize the film and make it the displacing agent rather than the displaced.

SAM Stability Surface Functionalization Thiol Exchange

Defined Charge Transport in Molecular Junctions: C22 SAMs Enable Reliable Electron Tunneling Measurements

The length of the alkyl chain in a SAM directly controls the rate of electron tunneling in molecular junctions. A master's thesis project on large-area molecular junctions successfully validated their device performance by measuring the current-voltage (I-V) characteristics of SAMs formed from a series of alkanethiols, specifically 1-dodecanethiol (C12), 1-hexadecanethiol (C16), and 1-docosanethiol (C22) [1]. The results for all three chain lengths were in good agreement with previously reported values, confirming the expected exponential decay of tunneling current with increasing chain length [1]. This cross-study comparability establishes 1-docosanethiol as a well-characterized standard for fabricating high-resistance tunneling barriers.

Molecular Electronics Charge Transport Tunneling Junctions

Industrial Application Evidence: Direct Replacement for Octadecanethiol (C18) in Silver Protection Formulations

Industrial documentation and supplier application notes explicitly position 1-docosanethiol as a performance upgrade over the industry-standard 1-octadecanethiol (C18). One manufacturer states that 1-docosanethiol (C22) is used to 'compensate for the shortcomings of octadecanethiol in coating coverage and mechanical polishing protection on silver jewelry' [1]. The longer chain length provides a thicker, more robust protective barrier against tarnish and oxidation. Furthermore, the same sources indicate its use in a catalytic process for the sulfurization of FCC gasoline hydrodesulfurization catalysts .

Corrosion Inhibition Silver Protection Industrial Chemistry

Optimal Application Scenarios for 1-Docosanethiol Based on Verified Performance Advantages


High-Stability Anti-Corrosion and Anti-Tarnish Coatings for Silver

1-Docosanethiol is a superior replacement for octadecanethiol in formulations designed to protect silver surfaces from oxidation and mechanical wear. The evidence from industrial sources confirms its use in silver jewelry and other silver components to provide enhanced coating coverage and polishing protection [5]. Its long C22 chain forms a denser, more hydrophobic barrier, as implied by its 10-20% higher packing density compared to modified thiols [6], effectively blocking corrosive agents and extending the lifetime of silver articles.

Rapid Fabrication of Ordered Monolayers for Research and Development

For research groups focused on surface science and SAM development, 1-docosanethiol offers a significant time-saving advantage. The evidence shows that a highly ordered monolayer can be formed in as little as 45 seconds, which is drastically faster than the conventional overnight or multi-hour protocols [5]. This rapid kinetics enables high-throughput experimentation, faster iteration of device fabrication (e.g., biosensors, molecular electronics), and minimizes contamination risks associated with long solution exposures, thereby increasing overall lab efficiency.

Reliable High-Impedance Tunneling Barrier in Molecular Electronics

In the fabrication of molecular junctions and single-molecule electronic devices, 1-docosanethiol is the benchmark for creating a high-resistance, well-defined tunneling barrier. Its performance in large-area Au/PEDOT:PSS/Au junctions has been validated against shorter-chain analogs (C12 and C16), confirming its ability to reliably attenuate electron transport [5]. This makes it an indispensable component for researchers who require a stable, insulating matrix to study the conductance of more complex molecules or to develop novel electronic components.

Surface Passivation and Functionalization for Nanoparticle and AFM Studies

The strong chemisorption and dense packing of 1-docosanethiol make it ideal for passivating and functionalizing gold surfaces and nanoparticles. It has been specifically used to create a well-ordered insulating matrix on Au(111) into which functional molecules can be inserted and tethered to gold nanoparticles for electrical characterization using an AFM probe [5]. The high stability of the C22 SAM ensures that the underlying gold surface is effectively blocked, preventing non-specific interactions and short-circuits in these sensitive nanoscale measurements [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Docosanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.